3-(9h-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid
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Overview
Description
3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C20H14N2O3. It is known for its unique structure, which combines a fluorenyl group with a pyridine carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of fluorenylamine with pyridine-2,3-dicarboxylic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-3-carboxylic acid
- 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-4-carboxylic acid
- 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-5-carboxylic acid
Uniqueness
3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
6341-20-4 |
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Molecular Formula |
C20H14N2O3 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-(9H-fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14N2O3/c23-19(17-6-3-9-21-18(17)20(24)25)22-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H,22,23)(H,24,25) |
InChI Key |
PMUKWVQVJOMGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(N=CC=C4)C(=O)O |
Origin of Product |
United States |
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